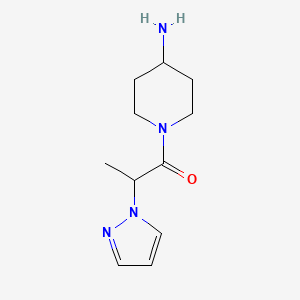

![molecular formula C15H20N2 B1462816 {[2,5-ジメチル-1-(4-メチルベンジル)-1H-ピロール-3-イル]メチル}アミン CAS No. 1177306-87-4](/img/structure/B1462816.png)

{[2,5-ジメチル-1-(4-メチルベンジル)-1H-ピロール-3-イル]メチル}アミン

説明

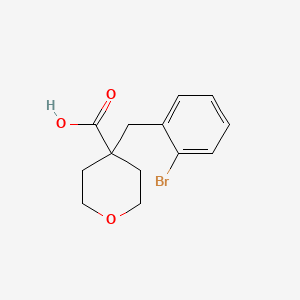

“{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine” is a chemical compound with the molecular formula C15H20N2 . It’s a derivative of pyrrole, which is a biologically active scaffold known to possess a diverse range of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the reaction of α-amino acids and 2,5-hexanedione . For example, 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole .

Molecular Structure Analysis

The molecular structure of “{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with two methyl groups at positions 2 and 5, and a 4-methylbenzyl group at position 1 .

Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse and depend on the substituents present on the pyrrole ring . The reaction of 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase is an example of a reaction involving a pyrrole derivative .

科学的研究の応用

薬効

ピロールは、この化合物の重要な構成要素であり、様々な活性を有する生物学的に活性な足場であることが知られています . ピロール環系における様々なファーマコフォアの組み合わせにより、より活性な化合物が形成されています .

抗精神病作用

ピロール環系を含む市販薬は、抗精神病など、多くの生物学的特性を持つことが知られています .

β遮断薬

ピロール環系は、β遮断薬の特性を示すことも知られています .

不安解消作用

ピロール環系を持つ化合物は、不安解消作用を示すことが判明しています .

抗がん作用

ピロール含有化合物は、特に白血病、リンパ腫、骨髄線維症に対して抗がん作用を示すことが判明しています .

抗菌・抗真菌作用

ピロール誘導体は、抗菌および抗真菌作用を持つことが知られています . 実際、一連の新しい4-(2,5-ジメチル-1H-ピロール-1-イル)-N′-(2-(置換)アセチル)ベンゾヒドラジドが、強い抗菌作用を示すことが判明しました .

抗原虫・抗マラリア作用

ピロール環系を持つ化合物は、抗原虫および抗マラリア作用を示すことが判明しています .

抗結核作用

将来の方向性

Pyrrole derivatives, including “{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine”, have a wide range of biological activities and are considered potential sources of new drugs . Therefore, future research may focus on exploring the therapeutic potential of these compounds against various diseases or disorders .

特性

IUPAC Name |

[2,5-dimethyl-1-[(4-methylphenyl)methyl]pyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-11-4-6-14(7-5-11)10-17-12(2)8-15(9-16)13(17)3/h4-8H,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGDOZKVKMBDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=C2C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)

![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)

![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)